

"13-Deacetyltaxachitriene A" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 13-Deacetyltaxachitriene A

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In-Depth Technical Guide to 13-Deacetyltaxachitriene A

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Deacetyltaxachitriene A is a taxane diterpenoid isolated from the branches of the Sumatran yew, Taxus sumatrana. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, and what is known about the biological context of **13-Deacetyltaxachitriene A** and related compounds derived from Taxus sumatrana. While specific experimental data on this particular molecule is limited in publicly accessible literature, this guide compiles the available information and provides general experimental protocols for the isolation and characterization of similar taxane diterpenoids from their natural source.

Chemical Identifiers and Physicochemical Properties

13-Deacetyltaxachitriene A is a complex natural product with a distinct molecular structure. Its primary chemical identifiers and properties are summarized in the table below.



Identifier	Value	Source
CAS Number	239800-99-8	INVALID-LINK,INVALID- LINK
Molecular Formula	C30H42O12	INVALID-LINK
Molecular Weight	594.65 g/mol	INVALID-LINK
Type of Compound	Diterpenoid	INVALID-LINK
Natural Source	Branches of Taxus sumatrana	INVALID-LINK
Physical Description	Powder	INVALID-LINK
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	INVALID-LINK

Biological Context and Potential Significance

13-Deacetyltaxachitriene A belongs to the taxane family of diterpenoids, which are widely recognized for their potent cytotoxic and anticancer properties.[1] The mechanism of action for well-studied taxanes like paclitaxel involves the stabilization of microtubules, leading to mitotic arrest and ultimately apoptosis in cancer cells.[1][2]

While specific studies on the biological activity of **13-Deacetyltaxachitriene A** are not readily available in the reviewed literature, numerous other taxane diterpenoids isolated from Taxus sumatrana have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, compounds such as wallifoliol and tasumatrols, also isolated from Taxus sumatrana, have shown cytotoxicity against human liver, lung, and cervical carcinoma cell lines.[3][4][5] This suggests that **13-Deacetyltaxachitriene A**, as a structural analogue, may possess similar biological activities worthy of investigation.

Experimental Protocols: Isolation and Characterization of Taxane Diterpenoids from Taxus sumatrana



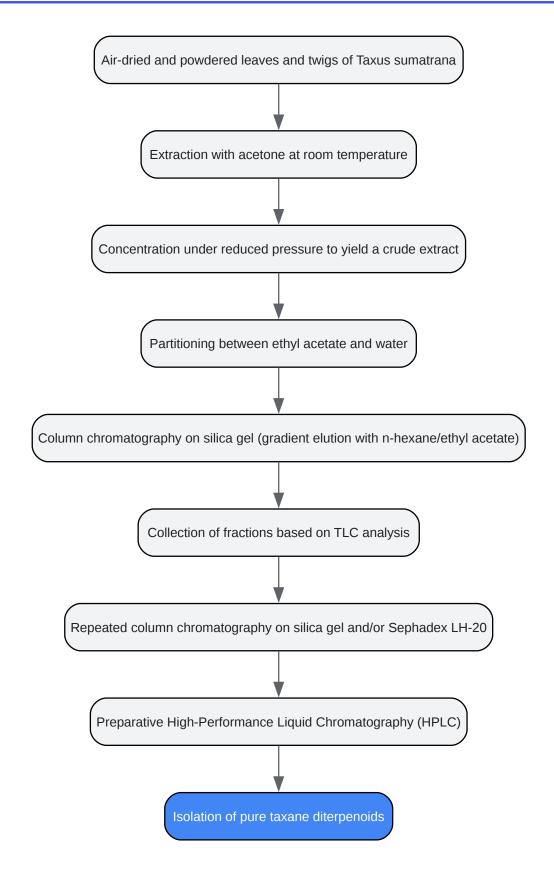
Detailed experimental protocols for the isolation and characterization of 13-

Deacetyltaxachitriene A are not explicitly available. However, based on numerous studies on other taxoids from Taxus sumatrana conducted by Shen et al., a general methodology can be outlined.[6][7][8]

General Workflow for Isolation and Purification

The isolation of taxane diterpenoids from Taxus sumatrana typically involves a multi-step process of extraction and chromatographic separation.





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Caption: General workflow for the isolation of taxane diterpenoids.



Extraction

- · Air-dry the leaves and twigs of Taxus sumatrana.
- Grind the dried plant material into a fine powder.
- Extract the powdered material with acetone at room temperature for a specified period (e.g., 24-48 hours), often performed in multiple batches.
- Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Separation

- Subject the crude extract to partitioning between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.
- Apply the organic-soluble fraction to a silica gel column for chromatography.
- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like nhexane and gradually increasing the polarity with ethyl acetate.
- Monitor the fractions using thin-layer chromatography (TLC).
- · Pool fractions with similar TLC profiles.
- Subject the combined fractions to further purification using repeated column chromatography on silica gel and/or Sephadex LH-20.
- Perform final purification of individual compounds using preparative High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The structures of isolated taxane diterpenoids are typically determined using a combination of spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

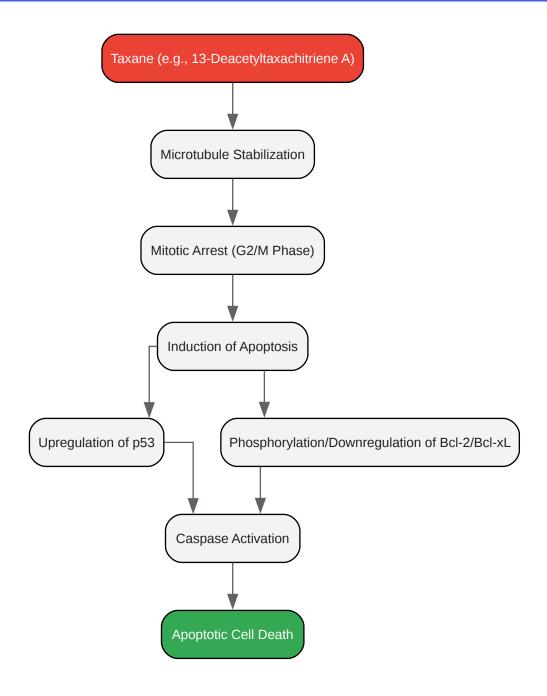


- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: To identify the proton environments in the molecule.
 - ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH,
 C).
 - 2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete chemical structure.

Signaling Pathways Associated with Taxanes

While the specific signaling pathways affected by **13-Deacetyltaxachitriene A** have not been elucidated, the general mechanisms of taxane-induced cytotoxicity are well-documented. The primary target of taxanes is the microtubule system.





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Caption: General signaling pathway for taxane-induced apoptosis.

By binding to β-tubulin, taxanes stabilize microtubules, preventing their depolymerization. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[8] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, which involves the activation of various signaling molecules.

Key events in taxane-induced apoptosis include:



- Upregulation of the tumor suppressor protein p53.[8]
- Phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[8]
- Activation of caspases, which are the executioners of apoptosis.

Furthermore, some studies suggest that taxanes can also induce the production of tumor necrosis factor-alpha (TNF- α), which can contribute to their cytotoxic effects.[6]

Future Directions

The structural similarity of **13-Deacetyltaxachitriene A** to other biologically active taxanes from Taxus sumatrana warrants further investigation into its specific cytotoxic and antineoplastic properties. Future research should focus on:

- Isolation and full spectroscopic characterization of 13-Deacetyltaxachitriene A.
- In vitro cytotoxicity screening against a panel of human cancer cell lines to determine its IC₅₀ values.
- Elucidation of its specific mechanism of action, including its effects on microtubule dynamics and key signaling pathways involved in apoptosis.
- Semi-synthetic modification of the molecule to explore structure-activity relationships.

Conclusion

13-Deacetyltaxachitriene A is a taxane diterpenoid with potential for biological activity based on its structural class and natural source. While specific experimental data for this compound remains scarce, this guide provides a framework for its study based on established knowledge of related taxanes. The detailed protocols for isolation and characterization, along with the overview of relevant signaling pathways, offer a valuable resource for researchers interested in the discovery and development of novel anticancer agents from natural sources.

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- To cite this document: BenchChem. ["13-Deacetyltaxachitriene A" CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591177#13-deacetyltaxachitriene-a-cas-numberand-chemical-identifiers]

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